molecular formula C11H17NO2 B1617527 2,2'-((2-Methylphenyl)imino)bisethanol CAS No. 28005-74-5

2,2'-((2-Methylphenyl)imino)bisethanol

Cat. No.: B1617527
CAS No.: 28005-74-5
M. Wt: 195.26 g/mol
InChI Key: LWAFETVQZHKDIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-((2-Methylphenyl)imino)bisethanol can be synthesized through several methods. One common approach involves the reaction of o-toluidine with ethylene oxide under basic conditions. The reaction proceeds as follows:

    Reaction of o-toluidine with ethylene oxide: This step involves the nucleophilic attack of the amine group of o-toluidine on the ethylene oxide, resulting in the formation of the desired product.

    Reaction conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of 2,2’-((2-Methylphenyl)imino)bisethanol often involves continuous flow processes to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-Methylphenyl)imino)bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2,2’-((2-Methylphenyl)imino)bisethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-((2-Methylphenyl)imino)bisethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl and imine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dihydroxyethyl-p-toluidine: Similar structure but with a para-methyl group.

    N,N-Dihydroxyethyl-m-toluidine: Similar structure but with a meta-methyl group.

Uniqueness

2,2’-((2-Methylphenyl)imino)bisethanol is unique due to its ortho-methyl group, which influences its chemical reactivity and biological activity. The position of the methyl group affects the compound’s steric and electronic properties, making it distinct from its para- and meta- counterparts.

Conclusion

2,2’-((2-Methylphenyl)imino)bisethanol is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover more applications and deepen our understanding of its mechanisms of action.

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-2-methylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10-4-2-3-5-11(10)12(6-8-13)7-9-14/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAFETVQZHKDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051955
Record name 2,2'-[(2-Methylphenyl)imino]bisethanol
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28005-74-5, 51896-80-1
Record name o-Tolyldiethanolamine
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Record name 2,2'-((2-Methylphenyl)imino)bisethanol
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Record name 2,2'-((Methylphenyl)imino)bisethanol
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Record name o-Tolyldiethanolamine
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Record name Ethanol, 2,2'-[(2-methylphenyl)imino]bis-
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Record name 2,2'-[(2-Methylphenyl)imino]bisethanol
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Record name 2,2'-[(methylphenyl)imino]bisethanol
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Record name 2,2'-[(2-methylphenyl)imino]bisethanol
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Record name 2,2'-((2-METHYLPHENYL)IMINO)BISETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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